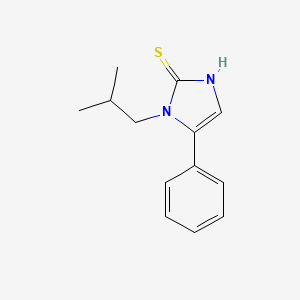

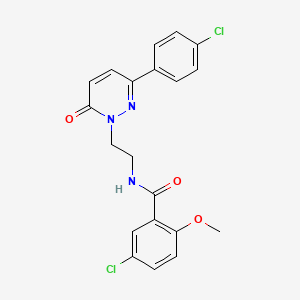

![molecular formula C14H19N3O2 B2628601 (E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 1798410-70-4](/img/structure/B2628601.png)

(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide, also known as CDDO-Me, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. It is a derivative of oleanolic acid, a natural compound found in many plants, and has been shown to have potent anti-inflammatory, anti-cancer, and neuroprotective properties.

Scientific Research Applications

Novel Synthesis of Entacapone and Tuberculosis Research

A new synthesis pathway for Entacapone, a COMT inhibitor, has been developed, showing mild conditions and nucleophilic attack features. Notably, this study explored the crystal structure of the Entacapone isomer and established NMR methods for determining the geometry of similar molecules. The research extends to the in vitro activity of certain compounds against tuberculosis (TB) and dengue, highlighting the compound's potential in medicinal chemistry applications (Harisha et al., 2015).

Desilylation of 3-trimethylsilylprop-2-ynamides

An efficient procedure for desilylation of 3-trimethylsilylprop-2-ynamides, resulting in terminal prop-2-ynamides and Z,E-3-methoxyprop-2-enamides, has been developed. The study underscores the catalyst's effectiveness and the reaction's sensitivity to temperature and conditions, signifying its relevance in chemical synthesis processes (Andreev, Safronova, & Medvedeva, 2011).

Optical Properties and Material Science

Optical Properties of Cyano Acrylamide Derivatives

Research on 3-aryl-2-cyano acrylamide derivatives revealed distinct optical properties due to their unique face-to-face stacking mode. These compounds exhibited luminescence and emission peak changes upon mechanical treatment, indicating their potential in the development of new materials with mechanofluorochromic properties (Song et al., 2015).

Biological and Pharmaceutical Research

Antimycobacterial Activity of Substituted Prop-2-enamides

A study synthesized a series of substituted prop-2-enamides, demonstrating modest growth inhibition of Mycobacterium tuberculosis. The research provided insights into the structure-activity relationships, contributing to the field of antimycobacterial drug development (Sanna et al., 2002).

Enantioselective Ene-Reduction by Fungi

A green synthesis approach was used for the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide, yielding products with a unique CN-bearing stereogenic center. This research highlighted the potential of using marine and terrestrial-derived fungi for stereoselective organic transformations and emphasized the significance of determining the absolute configuration of biotransformation products (Jimenez et al., 2019).

properties

IUPAC Name |

(E)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-9-5-12(6-13(7-15)14(16)18)11(3)17(9)10(2)8-19-4/h5-6,10H,8H2,1-4H3,(H2,16,18)/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJADXERIOKGCLT-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C(C)COC)C)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C(C)COC)C)/C=C(\C#N)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

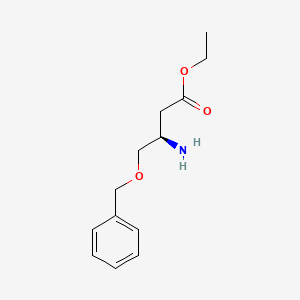

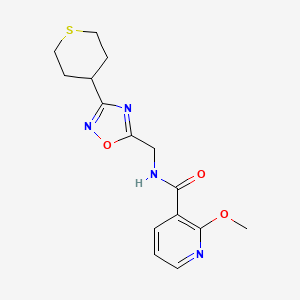

![4-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2628521.png)

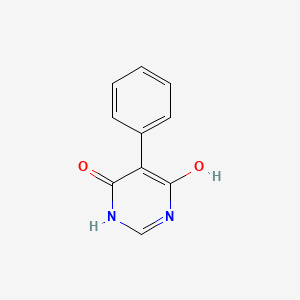

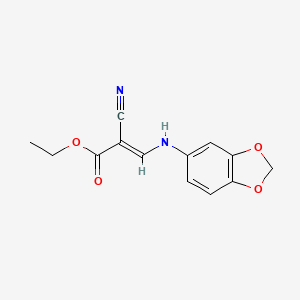

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2628524.png)

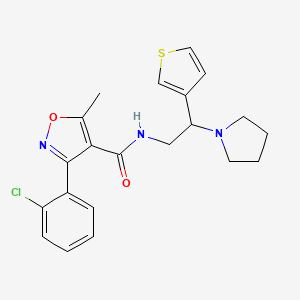

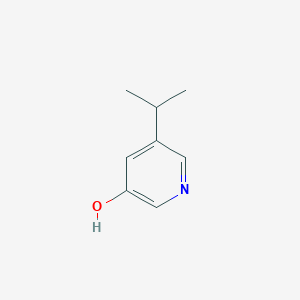

![1-(4-ethylbenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine](/img/structure/B2628527.png)

![3-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2628533.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2628536.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2628539.png)